molecular formula C7H10N2O B066108 2-(Pyrimidin-2-yl)propan-1-ol CAS No. 191725-66-3

2-(Pyrimidin-2-yl)propan-1-ol

Cat. No. B066108
M. Wt: 138.17 g/mol
InChI Key: KQWJFDFWXBPVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P2P and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of 2-(Pyrimidin-2-yl)propan-1-ol is not fully understood. However, it is thought that this compound works by inhibiting certain enzymes and signaling pathways in the body. This can lead to a variety of physiological and biochemical effects.

Biochemical And Physiological Effects

2-(Pyrimidin-2-yl)propan-1-ol has been found to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Pyrimidin-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, which makes it a safe option for use in cell-based assays. However, one limitation of using P2P is that it may not be suitable for use in animal studies due to its low bioavailability.

Future Directions

There are several future directions for research involving 2-(Pyrimidin-2-yl)propan-1-ol. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of P2P as a tool for studying various signaling pathways and enzymes in the body. Additionally, there is ongoing research into the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-(Pyrimidin-2-yl)propan-1-ol is a valuable compound for scientific research due to its potential applications in medicinal chemistry, neuroprotection, and cancer research. While there is still much to learn about the mechanism of action of this compound, ongoing research is shedding new light on its potential uses and applications. As such, 2-(Pyrimidin-2-yl)propan-1-ol is likely to remain an important tool for researchers in the years to come.

Scientific Research Applications

2-(Pyrimidin-2-yl)propan-1-ol has been found to have several potential applications in scientific research. One area where this compound has been studied extensively is in the field of medicinal chemistry. Researchers have found that P2P has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

191725-66-3

Product Name

2-(Pyrimidin-2-yl)propan-1-ol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-pyrimidin-2-ylpropan-1-ol

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3

InChI Key

KQWJFDFWXBPVLD-UHFFFAOYSA-N

SMILES

CC(CO)C1=NC=CC=N1

Canonical SMILES

CC(CO)C1=NC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(pyrimidin-2-yl)propanoate (1.7 g, 9.4 mmol) in THF (100 ml) at 0° C., was added diisobutylaluminium hydride (23.6 ml of a 1.0 M solution in THF, 23.6 mmol) dropwise. After 3 h NH4Cl (sat., 30 ml) was added and the mixture stirred at room temperature for 30 min. EtOAc (100 ml) was added and the mixture filtered. The filtrate was dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to give the alcohol (562 mg, 43%) as a pale yellow oil. 1H NMR (360 MHz, CDCl3) δ 1.38 (3H, d, J=7.2 Hz), 3.22-3.31 (1H, m), 3.65 (1H, br s), 3.80-4.05 (2H, m), 7.18 (1H, t, J=4.9 Hz), 8.72 (2H, d, J=4.9 Hz).
Quantity
1.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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100 mL
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solvent
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0 (± 1) mol
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solvent
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30 mL
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100 mL
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Yield
43%

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